1H-Pyrrole-3-carboxylic acid, 5-(4-chlorophenyl)-2-(4-morpholinyl)-,ethyl ester
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Overview
Description
1H-Pyrrole-3-carboxylic acid, 5-(4-chlorophenyl)-2-(4-morpholinyl)-,ethyl ester is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrole ring substituted with a chlorophenyl group, a morpholine ring, and an ethyl ester group
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-(4-chlorophenyl)-2-(4-morpholinyl)-,ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the pyrrole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Pyrrole-3-carboxylic acid, 5-(4-chlorophenyl)-2-(4-morpholinyl)-,ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 5-(4-chlorophenyl)-2-(4-morpholinyl)-,ethyl ester has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs targeting specific biological pathways. Its structural features make it a candidate for developing anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound’s unique electronic properties can be utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and receptor binding in biochemical assays.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-(4-chlorophenyl)-2-(4-morpholinyl)-,ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
1H-Pyrrole-3-carboxylic acid, 5-(4-chlorophenyl)-2-(4-morpholinyl)-,ethyl ester can be compared with other similar compounds, such as:
Ethyl 5-(4-bromophenyl)-2-morpholin-4-ylpyrrole-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 5-(4-fluorophenyl)-2-morpholin-4-ylpyrrole-3-carboxylate: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.
Ethyl 5-(4-methylphenyl)-2-morpholin-4-ylpyrrole-3-carboxylate: The presence of a methyl group instead of a halogen can influence its steric and electronic characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2-morpholin-4-yl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-23-17(21)14-11-15(12-3-5-13(18)6-4-12)19-16(14)20-7-9-22-10-8-20/h3-6,11,19H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGWGTSAAOPHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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